molecular formula C17H21N3O3S B2466381 5-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole CAS No. 1706387-19-0

5-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole

Cat. No.: B2466381
CAS No.: 1706387-19-0
M. Wt: 347.43
InChI Key: RPOUDESBACMSNQ-UHFFFAOYSA-N
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Description

5-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, an azetidine ring, and a cyclohexanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the azetidine ring. . This reaction is highly efficient and proceeds with high regio- and stereoselectivity.

The cyclohexanesulfonyl group can be introduced through sulfonylation reactions, where cyclohexanesulfonyl chloride reacts with the azetidine ring under basic conditions. The final step involves the coupling of the azetidine derivative with the benzodiazole core, typically using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form N-oxides.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The benzodiazole core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of azetidine N-oxides.

    Reduction: Formation of cyclohexylsulfide derivatives.

    Substitution: Formation of halogenated or nitrated benzodiazole derivatives.

Scientific Research Applications

5-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The azetidine ring can act as a bioisostere for amino acids, allowing the compound to mimic or inhibit biological processes. The benzodiazole core can interact with nucleic acids or proteins, modulating their function. The cyclohexanesulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: A naturally occurring amino acid analogue with similar structural features.

    Cyclohexanesulfonyl chloride: A common sulfonylating agent used in organic synthesis.

    1H-1,3-benzodiazole: The core structure of the compound, which is found in various bioactive molecules.

Uniqueness

5-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the azetidine ring introduces significant ring strain, enhancing reactivity, while the benzodiazole core provides a versatile platform for further functionalization. The cyclohexanesulfonyl group adds steric bulk and electronic effects, influencing the compound’s overall behavior .

Properties

IUPAC Name

3H-benzimidazol-5-yl-(3-cyclohexylsulfonylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-17(12-6-7-15-16(8-12)19-11-18-15)20-9-14(10-20)24(22,23)13-4-2-1-3-5-13/h6-8,11,13-14H,1-5,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOUDESBACMSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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